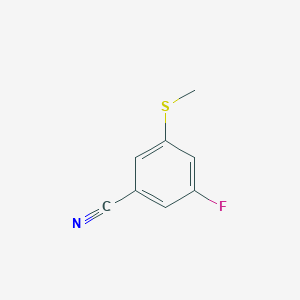

3-fluoro-5-(methylsulfanyl)benzonitrile

Description

3-Fluoro-5-(methylsulfanyl)benzonitrile is a fluorinated aromatic nitrile featuring a methylthio (-SMe) substituent at the 5-position and a fluorine atom at the 3-position of the benzene ring. These compounds share a common benzonitrile backbone, which is critical for receptor binding and metabolic stability .

Properties

Molecular Formula |

C8H6FNS |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-fluoro-5-methylsulfanylbenzonitrile |

InChI |

InChI=1S/C8H6FNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 |

InChI Key |

RUXISEQABDKJBR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(methylsulfanyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction, bromination, diazotization, and substitution reactions . The reaction conditions are generally mild, making the process safe and convenient for industrial production.

Industrial Production Methods

For industrial-scale production, the process involves the use of ortho-fluoro benzotrifluoride as the starting material. The method includes nitration to form 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with cyano groups produces this compound .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-fluoro-5-(methylsulfanyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-fluoro-5-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Compounds:

[18F]SP203 (3-Fluoro-5-(2-(2-[18F]Fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile)

- Structure : Contains a fluoromethyl-substituted thiazole ethynyl group at the 5-position.

- Application : High-affinity mGluR5 PET ligand with demonstrated brain uptake in primates. However, radiodefluorination via glutathionylation releases [18F]fluoride, leading to bone uptake .

- Metabolism : Susceptible to glutathione conjugation at the fluoromethyl group, limiting its utility in human studies .

[18F]AZD9272 (3-Fluoro-5-(3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

- Structure : Features a fluoropyridinyl-oxadiazole moiety.

- Application : Selective mGluR5 radioligand with a molar activity of ~150 GBq/μmol. Exhibits stable brain retention in preclinical models .

[18F]FPEB (3-Fluoro-5-(Pyridin-3-yl)ethynyl)benzonitrile)

- Structure : Pyridinyl ethynyl substituent at the 5-position.

- Application : Clinical mGluR5 tracer synthesized via spirocyclic iodonium ylide (SCIDY) chemistry, offering improved radiochemical yield (RCY) over traditional methods .

[11C]ABP688 (3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime) Structure: Non-fluorinated cyclohexenone oxime backbone. Application: High-specificity mGluR5 antagonist with 80% receptor occupancy in rodent brains .

Physicochemical and Pharmacokinetic Properties

Notes:

- logP : [18F]SP203’s higher lipophilicity correlates with increased blood-brain barrier permeability but also greater defluorination risk.

- Metabolic Stability : [18F]FPEB and [11C]ABP688 show superior stability due to absence of labile fluoromethyl groups .

In Vivo Performance and Clinical Utility

- [18F]SP203 :

- [18F]FPEB :

- [11C]ABP688: Advantages: Rapid clearance from non-target tissues; validated in mGluR5-knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.